![molecular formula C10H7FINO B1531649 6-Fluoro-3-iodo-8-methylquinolin-4-ol CAS No. 1600411-95-7](/img/structure/B1531649.png)
6-Fluoro-3-iodo-8-methylquinolin-4-ol
Overview
Description
Scientific Research Applications
Imaging and Diagnostic Applications
6-Fluoro-3-iodo-8-methylquinolin-4-ol, as a derivative compound used in PET tracers, shows promise in the imaging of neurofibrillary tangles (NFTs) in patients with Alzheimer's Disease. A study using 18F-MK-6240, a compound related to 6-Fluoro-3-iodo-8-methylquinolin-4-ol, revealed that this tracer can differentiate between healthy individuals and those with Alzheimer's Disease based on the presence of NFTs. This compound showed high selectivity and a plausible pattern for NFT deposition in the brain, suggesting its potential in longitudinal studies for Alzheimer's Disease and other tauopathies (Lohith et al., 2018).
Biochemical Modulation in Cancer Treatment
Research on compounds structurally related to 6-Fluoro-3-iodo-8-methylquinolin-4-ol indicates their potential role in the biochemical modulation of cancer treatments. For instance, the study of (6S)-folinic acid in combination with 5-fluorouracil for cancer treatment reveals the significance of biochemical modulation to enhance the effectiveness of fluorouracil (5-FU) in the management of advanced colorectal cancer (Newman et al., 1992). Although not directly studying 6-Fluoro-3-iodo-8-methylquinolin-4-ol, these findings may provide a foundational understanding for future research on the compound's potential applications in cancer treatment.
properties
IUPAC Name |
6-fluoro-3-iodo-8-methyl-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FINO/c1-5-2-6(11)3-7-9(5)13-4-8(12)10(7)14/h2-4H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMRPVSGNVSCBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC=C(C2=O)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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